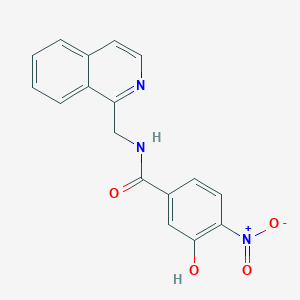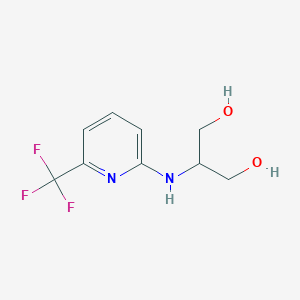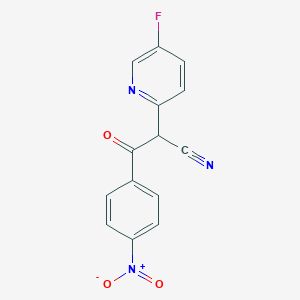
3-hydroxy-N-(isoquinolin-1-ylmethyl)-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-N-(isoquinolin-1-ylmethyl)-4-nitrobenzamide is a complex organic compound that features a benzamide core substituted with a hydroxy group, an isoquinolinylmethyl group, and a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-(isoquinolin-1-ylmethyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common route includes:
Nitration: Starting with a benzamide derivative, a nitration reaction introduces the nitro group at the para position.
Hydroxylation: Introduction of the hydroxy group at the meta position relative to the amide group.
Isoquinolinylmethylation: The final step involves the alkylation of the amide nitrogen with an isoquinolinylmethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-hydroxy-N-(isoquinolin-1-ylmethyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products
Oxidation: Formation of 3-oxo-N-(isoquinolin-1-ylmethyl)-4-nitrobenzamide.
Reduction: Formation of 3-hydroxy-N-(isoquinolin-1-ylmethyl)-4-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: As a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Used as a probe to study biochemical pathways involving nitroaromatic compounds.
Materials Science: Potential use in the development of organic electronic materials due to its unique electronic properties.
作用机制
The mechanism by which 3-hydroxy-N-(isoquinolin-1-ylmethyl)-4-nitrobenzamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the isoquinolinylmethyl group can enhance binding affinity through π-π interactions.
相似化合物的比较
Similar Compounds
- 3-hydroxy-N-(quinolin-1-ylmethyl)-4-nitrobenzamide
- 3-hydroxy-N-(isoquinolin-1-ylmethyl)-4-aminobenzamide
- 3-hydroxy-N-(isoquinolin-1-ylmethyl)-4-methylbenzamide
Uniqueness
3-hydroxy-N-(isoquinolin-1-ylmethyl)-4-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields requiring specific molecular interactions.
属性
IUPAC Name |
3-hydroxy-N-(isoquinolin-1-ylmethyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-16-9-12(5-6-15(16)20(23)24)17(22)19-10-14-13-4-2-1-3-11(13)7-8-18-14/h1-9,21H,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLFTJFCKZTBPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2CNC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-4-[(2,5-dimethylpyrazole-3-carbonyl)amino]benzoic acid](/img/structure/B6621031.png)
![1-[1-(2-Methoxyethyl)pyrazol-4-yl]-3-[2-(1-phenyltriazol-4-yl)propan-2-yl]urea](/img/structure/B6621045.png)
![N-propyl-2-[[5-(1,3-thiazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B6621048.png)
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1H-imidazole-5-sulfonamide](/img/structure/B6621054.png)
![(3-Ethyl-4-morpholin-4-ylpyrrolidin-1-yl)-[5-(methoxymethyl)-2-methylfuran-3-yl]methanone](/img/structure/B6621061.png)

![1-[2-Hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-3-(1-phenylpiperidin-4-yl)urea](/img/structure/B6621068.png)
![3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]-1-(4-phenylpiperazin-1-yl)propan-1-one](/img/structure/B6621071.png)
![5-bromo-N-[4-(dimethylamino)-2-ethoxybutyl]thiophene-2-sulfonamide](/img/structure/B6621082.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-3-ethyl-N-methyl-4-oxophthalazine-1-carboxamide](/img/structure/B6621097.png)
![N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6621111.png)
![Methyl 4-[[[2-(benzimidazol-1-yl)acetyl]amino]methyl]benzoate](/img/structure/B6621116.png)
![[(2S)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B6621129.png)
